5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 898654-50-7
VCID: VC21521875
InChI: InChI=1S/C15H24N2O4S/c1-3-13-4-5-14(20-2)15(12-13)22(18,19)16-6-7-17-8-10-21-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3
SMILES: CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2
Molecular Formula: C15H24N2O4S
Molecular Weight: 328.4g/mol

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

CAS No.: 898654-50-7

Cat. No.: VC21521875

Molecular Formula: C15H24N2O4S

Molecular Weight: 328.4g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide - 898654-50-7

Specification

CAS No. 898654-50-7
Molecular Formula C15H24N2O4S
Molecular Weight 328.4g/mol
IUPAC Name 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Standard InChI InChI=1S/C15H24N2O4S/c1-3-13-4-5-14(20-2)15(12-13)22(18,19)16-6-7-17-8-10-21-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3
Standard InChI Key KFGNRNRHCRWVIL-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2
Canonical SMILES CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2

Introduction

Chemical Structure and Properties

Molecular Structure

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide possesses a molecular formula of C15H24N2O4S with an approximate molecular weight of 328.43 g/mol. The compound features several key structural components:

  • A benzene ring core with an ethyl substituent at position 5 and a methoxy group at position 2

  • A sulfonamide group (-SO2NH-) attached to the benzene ring at position 1

  • A 2-morpholin-4-ylethyl chain linked to the nitrogen atom of the sulfonamide group

  • A morpholine ring (a six-membered heterocycle containing an oxygen and nitrogen atom) at the terminal end of the ethyl linker

This specific arrangement of functional groups creates a molecule with multiple hydrogen bond acceptors and donors, as well as hydrophobic regions, which likely influence its biological interactions and physicochemical properties.

Physicochemical Properties

Based on structural analysis and comparison with similar benzenesulfonamide derivatives, the following physicochemical properties can be predicted for 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide:

PropertyPredicted ValueBasis for Prediction
Physical StateWhite to off-white crystalline solidTypical for similar benzenesulfonamides
Melting Point>150°CBased on related compound melting point (>155°C)
SolubilitySparingly soluble in water; soluble in DMSO, methanol (especially when heated)Similar solubility profile to related benzenesulfonamides
Log PApproximately 2.0-3.0Estimated based on structural components
pKaApproximately 9-10Based on typical sulfonamide pKa values and related compound (9.72±0.60)
StabilityStable at room temperature but may require storage under inert atmosphere at 2-8°CBased on storage recommendations for similar compounds

The presence of the morpholine group likely enhances water solubility compared to related compounds with purely aliphatic substituents, potentially improving bioavailability for pharmacological applications.

Synthesis Methods

Detailed Synthetic Procedure

A potential detailed synthetic procedure might involve:

Step 1: Preparation of 5-ethyl-2-methoxybenzenesulfonyl chloride
5-ethyl-2-methoxybenzene would be treated with excess chlorosulfonic acid (5-8 molar equivalents) at low temperature (0-10°C), followed by gradual warming to room temperature and stirring for 6-9 hours. This reaction introduces the sulfonyl chloride group at the desired position. After completion, the reaction mixture would be carefully poured into ice water, and the precipitated product isolated by filtration.

Step 2: Formation of the sulfonamide
The isolated 5-ethyl-2-methoxybenzenesulfonyl chloride would then be reacted with 2-morpholin-4-ylethylamine in the presence of a base such as triethylamine or pyridine in dichloromethane or another suitable solvent. The reaction would typically proceed at 0-25°C for several hours, followed by standard workup procedures including extraction, washing, and purification by recrystallization or column chromatography.

Table 1: Reaction Conditions for Proposed Synthesis

Reaction StepReagentsMolar RatiosConditionsExpected Yield
Chlorosulfonation5-ethyl-2-methoxybenzene, ClSO3H1:5-80-10°C initially, then 6-9h at RT70-85%
Sulfonamide FormationSulfonyl chloride, 2-morpholin-4-ylethylamine, Et3N1:1.2:20-25°C, 4-8h65-80%

Similar synthetic approaches have been documented for related compounds, as indicated in the literature for the synthesis of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide and other substituted benzenesulfonamides .

Structural Characterization

Crystallographic Considerations

Crystal structure analysis would be valuable for confirming the three-dimensional arrangement of the molecule, particularly:

  • The orientation of the ethyl and methoxy substituents relative to the benzene ring plane

  • The conformation of the sulfonamide group and its hydrogen-bonding interactions

  • The preferred conformation of the morpholine ring (likely chair conformation)

  • Potential intermolecular hydrogen bonding networks in the crystal lattice

Such information would provide insights into the compound's potential binding modes with biological targets and inform structure-activity relationship studies.

Biological Activities and Mechanisms

Structure-Activity Relationships

Table 2: Comparative Biological Activities of Related Benzenesulfonamides

Compound StructureTarget Enzyme/SystemActivity Level (IC50)Biological EffectReference
Related BenzenesulfonamideCarbonic Anhydrase IX10.93-25.06 nMAnticancer
Related BenzenesulfonamideCarbonic Anhydrase II1.55 nMEnzyme inhibition
Benzothiazinone DerivativeMCF-7 breast cancer cell line1.29 μMCytotoxicity
Standard Drug (5-Fluorouracil)MCF-7 breast cancer cell line7.79 μMCytotoxicity

The presence of the morpholine moiety in 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide introduces additional pharmacological considerations:

  • Enhanced membrane permeability and water solubility compared to compounds with simple alkyl substituents

  • Potential for additional interactions with biological targets through the morpholine nitrogen and oxygen atoms

  • Modified metabolic profile due to the morpholine ring, which can impact pharmacokinetic properties

  • Possible central nervous system penetration, as morpholine-containing compounds often show good blood-brain barrier permeability

Applications and Research Directions

Future Research Directions

Several promising research directions could be pursued to fully characterize and exploit the properties of 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide:

Comprehensive Synthesis and Characterization: Development of optimized synthetic routes and full spectroscopic and crystallographic characterization.

Enzyme Inhibition Profiling: Systematic evaluation of inhibitory activity against various enzyme classes, particularly carbonic anhydrases, with determination of selectivity profiles.

Cellular and Molecular Mechanisms: Investigation of specific mechanisms of action in relevant biological systems, including effects on cell proliferation, apoptosis, and inflammation.

Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, with particular attention to how the morpholine group influences these parameters.

Structure Modification Studies: Development of analogs with modified substituents to establish comprehensive structure-activity relationships and potentially enhance desired properties.

Table 3: Potential Research Methodologies for Compound Characterization

Research AreaMethodologiesExpected Outcomes
Synthesis OptimizationFlow chemistry, microwave-assisted synthesisImproved yields, purity, and scalability
Enzyme Inhibition StudiesFluorescence-based assays, kinetic analysesIC50 and Ki values, inhibition mechanisms
Molecular DockingIn silico binding studies with potential targetsBinding poses, interaction energies
Cell-based AssaysCytotoxicity, anti-inflammatory, migration assaysCellular activity profiles
Metabolic StabilityMicrosomal stability, CYP inhibition studiesMetabolic profiles, drug-drug interaction potential

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